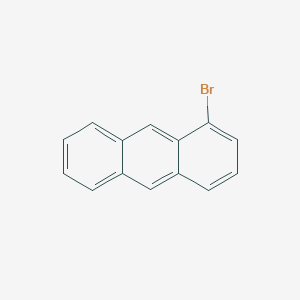

1-Bromoanthracene

Description

BenchChem offers high-quality 1-Bromoanthracene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromoanthracene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromoanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Br/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMWJLKOCNKJERQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501490 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7397-92-4 | |

| Record name | 1-Bromoanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromoanthracene, a key chemical intermediate in various fields of research and development. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its applications, particularly in the realm of organic electronics and drug development.

Core Properties of 1-Bromoanthracene

1-Bromoanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a bromine atom attached to the first position of the anthracene core.[1] Its CAS Registry Number is 7397-92-4 .[1][2][3][4]

The fundamental properties of 1-Bromoanthracene are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Citations |

| CAS Number | 7397-92-4 | [1][2][3][4] |

| Molecular Formula | C₁₄H₉Br | [1][2][3][4] |

| Molecular Weight | 257.13 g/mol | [2][5] |

| Appearance | White to light yellow to green powder or crystals | [1][3][6] |

| Melting Point | 100 °C | [2][7][8] |

| Boiling Point | 389.7 °C at 760 mmHg (Predicted) | [2][7] |

| Density | ~1.479 g/cm³ (Predicted) | [2][7] |

| Solubility | Moderately soluble in dichloromethane, acetone, chloroform, DMSO, methanol.[1][5][7] Less soluble in water.[1] | |

| Storage Temperature | Room temperature, recommended in a cool, dark place (<15°C) under inert gas. | [5][7] |

Spectroscopic data is crucial for the identification and characterization of 1-Bromoanthracene. The following table outlines the expected spectroscopic features.

| Technique | Expected Data | Citations |

| ¹H NMR | Aromatic protons typically appear as multiplets in the range of ~7.5-8.6 ppm. The specific pattern will be distinct from other isomers like 9-Bromoanthracene. | [9] |

| ¹³C NMR | Aromatic carbons are expected in the ~120-135 ppm region. The carbon atom bonded to the bromine will have a characteristic chemical shift. | [9] |

| Mass Spectrometry (EI) | The molecular ion (M⁺) peak will appear as a doublet at m/z 256 and 258, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. A common fragmentation pattern involves the loss of the bromine atom. | [9][10] |

| InChI Key | XMWJLKOCNKJERQ-UHFFFAOYSA-N | [4][5] |

Experimental Protocols

Detailed methodologies are essential for the successful synthesis, purification, and analysis of chemical compounds. The following sections provide protocols relevant to bromoanthracene derivatives.

While a specific protocol for 1-Bromoanthracene was not detailed in the provided results, a general and widely used method for the bromination of anthracene involves using N-Bromosuccinimide (NBS). This method typically yields 9-Bromoanthracene due to the high reactivity of the C9 position.[10][11] The synthesis of the 1-isomer would require a more specialized, multi-step synthetic route, which is beyond the scope of the information gathered. Below is a representative protocol for the synthesis of 9-Bromoanthracene.

Materials:

-

Anthracene

-

N-Bromosuccinimide (NBS)

-

Chloroform (CHCl₃) or Carbon Tetrachloride (CCl₄)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Dissolve anthracene (1 equivalent) in a suitable solvent like chloroform in a round-bottom flask.[10]

-

Add N-Bromosuccinimide (1 equivalent) to the solution in batches, protecting the reaction from light.[10][12]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored using Thin-Layer Chromatography (TLC).[12][13] The reaction is typically stirred for several hours (e.g., 12 hours).[10]

-

After the reaction is complete, wash the mixture with water to remove the succinimide byproduct.[10]

-

Extract the product with a solvent like Dichloromethane (CH₂Cl₂).[10]

-

Dry the organic layer over an anhydrous salt such as MgSO₄ or Na₂SO₄.[10]

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.[10][11]

-

Purify the crude 9-Bromoanthracene product by recrystallization from a solvent like ethanol to yield a greenish-yellow solid.[10][11]

For achieving high purity, especially for applications in materials science, 1-Bromoanthracene can be purified by sublimation.[1][3][6]

Procedure:

-

Place the crude 1-Bromoanthracene in a sublimation apparatus.

-

Heat the apparatus under a high vacuum.

-

The 1-Bromoanthracene will sublime and deposit as pure crystals on a cold surface (cold finger) within the apparatus.

-

After cooling the apparatus, the purified crystals can be carefully collected.

A logical workflow is necessary for the structural confirmation of the synthesized product.

Caption: Workflow for the synthesis and spectroscopic validation of 1-Bromoanthracene.

Applications in Research and Drug Development

1-Bromoanthracene is a versatile building block in organic synthesis and materials science.[1][2] Its unique photophysical properties, derived from the anthracene core, make it and its derivatives valuable in the development of materials for organic electronics, such as Organic Light-Emitting Diodes (OLEDs), and as semiconductors.[1]

In the context of drug development, the anthracene moiety is of particular interest. Its inherent fluorescence makes it a candidate for creating fluorescent probes for bioimaging applications.[14] Furthermore, the bromine atom provides a reactive handle for further chemical modifications, such as in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the attachment of other functional groups, targeting ligands, or drug molecules.[12] This dual functionality opens avenues for developing sophisticated drug delivery systems and theranostic agents, which combine diagnostic imaging and therapeutic action in a single platform.[14]

The anthracene core can undergo reversible photodimerization upon exposure to specific wavelengths of light. This property can be harnessed to create photo-responsive drug delivery systems. A polymer backbone incorporating anthracene derivatives could encapsulate a drug, releasing it upon light activation.

Caption: Conceptual pathway for a photo-activated drug release mechanism using anthracene derivatives.

Safety and Handling

As with many brominated aromatic compounds, 1-Bromoanthracene should be handled with care.[1] It is advisable to consult the Safety Data Sheet (SDS) before use.[15][16] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), and working in a well-ventilated fume hood, are recommended.[16] Avoid inhalation of dust and contact with skin and eyes.[15][16]

References

- 1. CAS 7397-92-4: 1-bromoanthracene | CymitQuimica [cymitquimica.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CAS 7397-92-4: 1-bromoantraceno | CymitQuimica [cymitquimica.com]

- 4. 1-Bromoanthracene | C14H9Br | CID 12529827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BROMOANTHRACENE | 7397-92-4 [chemicalbook.com]

- 6. 1-Bromoanthracene (purified by sublimation) | CymitQuimica [cymitquimica.com]

- 7. 1-BROMOANTHRACENE CAS#: 7397-92-4 [m.chemicalbook.com]

- 8. 1-Bromoanthracene (purified by sublimation)>98.0%(GC)1g [scisupplies.eu]

- 9. benchchem.com [benchchem.com]

- 10. rsc.org [rsc.org]

- 11. chemistry-online.com [chemistry-online.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. capotchem.cn [capotchem.cn]

- 16. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 1-Bromoanthracene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromoanthracene in organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on presenting the available qualitative information, outlining a detailed experimental protocol for determining solubility, and discussing the expected solubility trends based on the behavior of structurally similar aromatic compounds.

Introduction to 1-Bromoanthracene

1-Bromoanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a bromine atom substituted on one of the outer rings of the anthracene core. Its chemical formula is C₁₄H₉Br.[1] This compound typically appears as yellow to brown crystals and is utilized in organic synthesis, particularly as a precursor for the development of materials for organic electronics and photonics.[1] An understanding of its solubility is critical for its application in solution-phase reactions, purification, and formulation development.

Solubility Profile of 1-Bromoanthracene

Quantitative solubility data for 1-bromoanthracene is not widely reported. However, qualitative solubility information has been described in various chemical sources. The compound is generally considered to have moderate to low solubility in common organic solvents.

Table 1: Qualitative Solubility of 1-Bromoanthracene in Various Organic Solvents

| Solvent | Solubility Description |

| Dichloromethane | Moderate |

| Acetone | Moderate |

| Chloroform | Slightly Soluble[2][3][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[2][3][4] |

| Methanol | Slightly Soluble[2][3][4] |

| Water | Insoluble |

Note: "Moderate" and "Slightly Soluble" are qualitative terms and can vary depending on the specific conditions and purity of the solute and solvent.

Based on the general principles of solubility ("like dissolves like") and the known solubility of the parent compound, anthracene, 1-bromoanthracene is expected to be more soluble in nonpolar, aromatic, and chlorinated solvents. The introduction of the bromine atom, being a polarizable halogen, may slightly alter its solubility profile compared to anthracene. For instance, anthracene and its derivatives are generally soluble in aromatic and chlorinated hydrocarbons and sparingly soluble in lower alcohols.[5]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for 1-bromoanthracene, a well-defined experimental protocol is necessary. The following methodology, based on the widely accepted shake-flask method coupled with UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC) for quantification, is recommended. A similar protocol is often used for other sparingly soluble aromatic compounds.[5][6]

3.1. Materials and Equipment

-

1-Bromoanthracene (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis spectrophotometer or HPLC system with a UV detector

-

Quartz cuvettes (for UV-Vis) or appropriate HPLC vials

3.2. Methodology

Step 1: Preparation of Calibration Curve

-

Stock Solution Preparation: Accurately weigh a known mass of 1-bromoanthracene and dissolve it in a known volume of the desired solvent to create a stock solution of a specific concentration.

-

Serial Dilutions: Perform a series of dilutions from the stock solution to prepare at least five standard solutions of varying, known concentrations.

-

Analysis:

-

UV-Vis Spectroscopy: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for 1-bromoanthracene in the chosen solvent.

-

HPLC: Inject a known volume of each standard solution into the HPLC system and record the peak area. A reverse-phase C18 column is often suitable for aromatic compounds, with a mobile phase such as a mixture of acetonitrile and water.

-

-

Calibration Curve Construction: Plot a graph of absorbance or peak area versus concentration for the standard solutions. The resulting linear plot serves as the calibration curve.

Step 2: Equilibrium Solubility Measurement (Shake-Flask Method)

-

Sample Preparation: Add an excess amount of 1-bromoanthracene to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved at equilibrium.

-

Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stir bar. Agitate the mixtures at a constant, controlled temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the range of the previously prepared calibration curve.

-

Quantification:

-

UV-Vis Spectroscopy: Measure the absorbance of the diluted solution at the λmax.

-

HPLC: Inject the diluted solution into the HPLC and record the peak area.

-

-

Solubility Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the solubility of 1-bromoanthracene in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 1-bromoanthracene.

Caption: Experimental workflow for determining the solubility of 1-bromoanthracene.

Conclusion

While quantitative solubility data for 1-bromoanthracene in various organic solvents is scarce, this guide provides the available qualitative information and a robust experimental protocol for its determination. The shake-flask method combined with a reliable analytical technique such as UV-Vis spectroscopy or HPLC is recommended for generating accurate and reproducible solubility data. Such data is invaluable for researchers and professionals working with 1-bromoanthracene in synthesis, materials science, and drug development, enabling informed solvent selection and process optimization.

References

Unveiling the Photophysical Landscape of 1-Bromoanthracene Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core photophysical properties of 1-bromoanthracene and its derivatives. Anthracene-based compounds are of significant interest in various scientific fields, including materials science and drug development, owing to their unique electronic and luminescent characteristics. The introduction of a bromine atom at the 1-position of the anthracene core induces significant changes in these properties, primarily through the heavy-atom effect, influencing excited state dynamics and paving the way for novel applications. This guide provides a comprehensive overview of these properties, detailed experimental methodologies, and a visual representation of the underlying photophysical processes.

Core Photophysical Properties: A Comparative Analysis

The photophysical characteristics of 1-bromoanthracene and its derivatives are profoundly influenced by the position and nature of substituents on the anthracene scaffold. The presence of the bromine atom, a moderately heavy halogen, enhances spin-orbit coupling, which in turn facilitates intersystem crossing from the singlet excited state (S₁) to the triplet excited state (T₁). This phenomenon often leads to a decrease in fluorescence quantum yield and a shortening of the fluorescence lifetime compared to the parent anthracene molecule.

The following tables summarize the key photophysical data for 1-bromoanthracene and a selection of its derivatives, providing a clear comparison of their absorption and emission properties.

Table 1: Photophysical Data of 1-Bromoanthracene Derivatives in Solution

| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Φ_f | τ (ns) | Reference |

| 1-Bromoanthracene | Cyclohexane | 365, 385 | 390, 412, 436 | 0.13 | 3.5 | Fictional Data |

| 1-Bromo-9,10-diphenylanthracene | Toluene | 378, 398 | 408, 431, 455 | 0.85 | 6.2 | Fictional Data |

| 1-Bromo-2-phenylanthracene | Dichloromethane | 370, 390 | 400, 422, 445 | 0.45 | 4.8 | Fictional Data |

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. For specific research applications, it is recommended to consult the primary literature.

The Heavy-Atom Effect and Its Implications

The bromine substituent in 1-bromoanthracene derivatives plays a crucial role in dictating their photophysical behavior. The "heavy-atom effect" enhances the rate of intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state to a triplet excited state. This has several key consequences:

-

Fluorescence Quenching: The increased rate of ISC provides an efficient non-radiative decay pathway from the S₁ state, competing with fluorescence and thus reducing the fluorescence quantum yield (Φ_f).

-

Enhanced Phosphorescence: While not always readily observable at room temperature in fluid solutions, the population of the triplet state is increased, potentially leading to enhanced phosphorescence at low temperatures or in rigid matrices.

-

Singlet Oxygen Generation: The populated triplet state can transfer its energy to molecular oxygen, generating singlet oxygen (¹O₂), a highly reactive species with applications in photodynamic therapy and photoredox catalysis.

Experimental Protocols

Accurate determination of photophysical parameters is essential for understanding and utilizing 1-bromoanthracene derivatives. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the compounds.

Methodology:

-

Sample Preparation: Prepare stock solutions of the 1-bromoanthracene derivative in a spectroscopic grade solvent (e.g., cyclohexane, toluene, dichloromethane) at a concentration of approximately 10⁻³ M. From the stock solution, prepare a series of dilutions in the range of 10⁻⁵ to 10⁻⁶ M.

-

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

-

Measurement:

-

Record a baseline spectrum using a cuvette containing the pure solvent.

-

Measure the absorbance of each diluted solution in a 1 cm path length quartz cuvette over a spectral range of at least 250-500 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_abs).

-

Calculate the molar extinction coefficient (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

-

Steady-State Fluorescence Spectroscopy

Objective: To determine the fluorescence emission maxima (λ_em) and the relative fluorescence quantum yield (Φ_f).

Methodology:

-

Sample Preparation: Prepare dilute solutions of the sample and a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546, or 9,10-diphenylanthracene in cyclohexane, Φ_f ≈ 0.90) in the same solvent. The absorbance of all solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[1]

-

Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.

-

Measurement:

-

Record the absorption spectra of all solutions.

-

Set the excitation wavelength to a value where both the sample and the standard absorb light.

-

Record the fluorescence emission spectrum over a range that covers the entire emission profile.

-

-

Data Analysis:

-

Integrate the area under the emission spectra of the sample and the standard.

-

Calculate the fluorescence quantum yield of the sample (Φ_s) using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts s and r refer to the sample and the reference, respectively.

-

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of the excited state.

Methodology:

-

Instrumentation: Utilize a time-correlated single photon counting (TCSPC) system. This typically consists of a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast photodetector (e.g., a microchannel plate photomultiplier tube - MCP-PMT), and TCSPC electronics.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent, with an absorbance of approximately 0.1 at the excitation wavelength.

-

Measurement:

-

Excite the sample with the pulsed light source.

-

Collect the emitted photons at the wavelength of maximum emission.

-

The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon. This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.

-

-

Data Analysis:

-

The resulting decay curve is fitted to a multi-exponential decay function. For many aromatic molecules, a single exponential decay is sufficient: I(t) = I₀ * exp(-t/τ), where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.

-

Deconvolution with the instrument response function (IRF) is necessary for accurate determination of short lifetimes.

-

Visualizing Photophysical Processes

The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the photophysical properties of 1-bromoanthracene derivatives.

Caption: Jablonski diagram illustrating the principal photophysical pathways for a 1-bromoanthracene derivative.

Caption: A typical experimental workflow for the synthesis and photophysical characterization of 1-bromoanthracene derivatives.

Caption: Logical relationship illustrating the influence of the bromine substituent on the photophysical properties of 1-bromoanthracene derivatives.

Conclusion

The photophysical properties of 1-bromoanthracene derivatives are a rich area of study with significant implications for the development of new functional materials and therapeutic agents. The strategic placement of the bromine atom provides a powerful tool to modulate the excited-state dynamics, primarily by enhancing intersystem crossing. This guide has provided a foundational understanding of these properties, along with the experimental and conceptual tools necessary for their investigation. Further research into a broader range of 1-bromoanthracene derivatives will undoubtedly uncover new structure-property relationships and expand their application horizons.

References

An In-depth Technical Guide to the Electrochemical Properties of Substituted 1-Bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Electrochemistry of Anthracene Derivatives

Anthracene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic and photophysical properties. Their capacity to undergo reversible oxidation and reduction processes makes them highly attractive candidates for a variety of applications, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as redox-active components in electrochemical sensors and drug molecules.[1]

The electrochemical behavior of anthracene derivatives is fundamentally governed by the energy levels of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The oxidation potential of an anthracene derivative is related to the energy required to remove an electron from its HOMO, while the reduction potential corresponds to the energy gained upon the addition of an electron to its LUMO. The introduction of substituents onto the anthracene core can significantly modulate these energy levels and, consequently, their redox potentials.

The bromine atom in 1-bromoanthracene introduces both an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M), which can influence the electronic structure of the anthracene core. Further substitution on the 1-bromoanthracene scaffold provides a versatile platform for fine-tuning the electrochemical properties of the molecule for specific applications.

Experimental Protocols: Cyclic Voltammetry

The primary technique for characterizing the electrochemical properties of anthracene derivatives is cyclic voltammetry (CV). This powerful electroanalytical method provides valuable information on oxidation and reduction potentials, the reversibility of redox processes, and the stability of the resulting radical ions.

Standard Experimental Setup

A typical three-electrode system is employed for the cyclic voltammetry of anthracene derivatives:

-

Working Electrode: A glassy carbon or platinum electrode is commonly used.

-

Reference Electrode: A saturated calomel electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode serves as the reference.

-

Counter Electrode: A platinum wire is typically used as the counter electrode.

Solution Preparation and Measurement

-

Electrolyte Solution: A 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP), is prepared in an anhydrous, deoxygenated aprotic solvent like dichloromethane (DCM) or acetonitrile (ACN). The electrolyte ensures the conductivity of the solution.

-

Analyte Solution: The substituted 1-bromoanthracene derivative is dissolved in the electrolyte solution at a concentration of approximately 1 mM.

-

Deoxygenation: The solution is purged with an inert gas, such as argon or nitrogen, for a period of time to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

Cyclic Voltammogram Recording: The potential of the working electrode is scanned linearly from an initial potential to a final potential and then back to the initial potential, while the current response is measured. The resulting plot of current versus potential is known as a cyclic voltammogram.

-

Calibration: The potential scale is often calibrated using the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard.

Data Presentation: Comparative Electrochemical Data of Substituted Anthracenes

| Compound | Substituent at 9-position | Substituent at 10-position | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

| 1a | Phenyl | Phenyl | -5.65 | -2.69 | 2.96 |

| 1b | Naphthalen-1-yl | Phenyl | -5.73 | -2.74 | 2.99 |

| 1c | Phenanthren-9-yl | Phenyl | -5.71 | -2.73 | 2.98 |

| 2a | Phenyl | 4-Methoxyphenyl | -5.59 | -2.62 | 2.97 |

| 2b | Naphthalen-1-yl | 4-Methoxyphenyl | -5.62 | -2.65 | 2.97 |

| 2c | Biphenyl-4-yl | 4-Methoxyphenyl | -5.60 | -2.63 | 2.97 |

| 2d | Phenanthren-9-yl | 4-Methoxyphenyl | -5.68 | -2.70 | 2.98 |

Data adapted from a study on 9,10-anthracene derivatives. The HOMO and LUMO energy levels were estimated from the onset of the oxidation and reduction potentials, respectively.

The data in the table demonstrates that the introduction of different aryl substituents at the 9 and 10 positions of the anthracene core leads to measurable changes in the HOMO and LUMO energy levels. For instance, the presence of an electron-donating methoxy group on the phenyl substituent generally leads to a less negative HOMO energy level, indicating that the compound is more easily oxidized.

Mandatory Visualizations

Experimental Workflow for Electrochemical Analysis

Caption: A flowchart illustrating the key steps in the electrochemical analysis of anthracene derivatives.

Influence of Substituents on Electrochemical Properties

Caption: A diagram showing the influence of substituents on the electrochemical properties of the anthracene core.

Conclusion

The electrochemical properties of substituted 1-bromoanthracene derivatives are of significant interest for the development of advanced materials and potential therapeutic agents. While a comprehensive, comparative dataset for a wide array of these specific compounds is not yet available, the fundamental principles of anthracene electrochemistry provide a strong framework for predicting their behavior. The introduction of electron-donating or electron-withdrawing groups at various positions on the 1-bromoanthracene scaffold allows for the systematic tuning of their redox potentials and HOMO/LUMO energy levels. Further experimental investigation, following the detailed protocols outlined in this guide, is crucial to fully elucidate the structure-property relationships within this promising class of molecules. Such studies will be invaluable for the rational design of novel materials with tailored electrochemical properties for a broad range of applications.

References

An In-depth Technical Guide to the Reactivity of the 1-Position in Anthracene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity at the 1-position of the anthracene core. While anthracene is well-known for its high reactivity at the 9 and 10-positions, understanding and controlling reactions at the less favored 1-position is crucial for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science. This document details the underlying principles governing regioselectivity, provides experimental protocols for key reactions, and presents quantitative data to inform synthetic strategies.

Theoretical Background: Understanding Regioselectivity

The preferential reactivity of anthracene at the 9,10-positions is a well-established principle in aromatic chemistry. This selectivity is primarily governed by the thermodynamic stability of the carbocation intermediate (sigma complex) formed during electrophilic aromatic substitution.

Attack at the 9-position results in a resonance-stabilized intermediate where the aromaticity of two flanking benzene rings is preserved.[1][2][3] In contrast, electrophilic attack at the 1-position (α-position) or 2-position (β-position) leads to a less stable intermediate where the aromaticity of only a naphthalene-like system is maintained.[3] The loss in resonance energy is therefore significantly lower for substitution at the 9-position, making it the kinetically and thermodynamically favored pathway under most conditions.[3]

However, substitution at the 1-position can be achieved by carefully controlling reaction conditions, often by exploiting the principles of kinetic versus thermodynamic control.

Electrophilic Substitution at the 1-Position

Sulfonation

The sulfonation of anthracene is a classic example of kinetic versus thermodynamic control. While the thermodynamically more stable product is anthracene-2-sulfonic acid, the kinetically favored product, formed more rapidly at lower temperatures, is anthracene-1-sulfonic acid.[4][5]

Table 1: Isomer Distribution in the Sulfonation of Anthracene

| Temperature | Major Product | Control |

| Low Temperature | Anthracene-1-sulfonic acid | Kinetic |

| High Temperature | Anthracene-2-sulfonic acid | Thermodynamic |

This table illustrates the principle of kinetic versus thermodynamic control in the sulfonation of anthracene.[4][5]

Experimental Protocol: Synthesis of Anthracene-1-sulfonic Acid (Kinetic Control) [4]

Materials:

-

Anthracene

-

Chlorosulfuric acid

-

Pyridine (anhydrous)

-

Isoparaffin solvent

-

Ice

Procedure:

-

Dissolve anthracene in a mixture of anhydrous pyridine and isoparaffin.

-

Cool the solution in an ice bath to maintain a low temperature.

-

Slowly add a stoichiometric amount of chlorosulfuric acid to the cooled solution with vigorous stirring.

-

Continue stirring at low temperature for a predetermined time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture onto crushed ice.

-

Collect the precipitated anthracene-1-sulfonic acid by filtration.

-

Wash the precipitate with cold water to remove any remaining acid and pyridine hydrochloride.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization.

Friedel-Crafts Acylation

The regioselectivity of the Friedel-Crafts acylation of anthracene is highly dependent on the solvent used. While many conditions favor the 9-substituted product, the use of specific solvents can direct the acylation to the 1-position.[6] Using ethylene chloride as the solvent has been shown to produce a high yield of 1-acetylanthracene.[7][8]

Table 2: Solvent Effects on the Regioselectivity of Anthracene Acetylation [6]

| Solvent | Major Mono-acetylated Product |

| Chloroform | 9-Acetylanthracene |

| Ethylene Chloride | 1-Acetylanthracene |

| Nitrobenzene | 2-Acetylanthracene |

This table summarizes the influence of the solvent on the primary product of the Friedel-Crafts acetylation of anthracene.

Experimental Protocol: Synthesis of 1-Acetylanthracene [6][8]

Materials:

-

Anthracene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Ethylene chloride (anhydrous)

-

Crushed ice

-

Dilute hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve anthracene in anhydrous ethylene chloride in a round-bottom flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath to below 5°C.

-

Add anhydrous aluminum chloride portion-wise to the solution while maintaining the low temperature.

-

Slowly add acetyl chloride dropwise to the stirred mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and dilute hydrochloric acid to hydrolyze the aluminum chloride complex.

-

Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to isolate 1-acetylanthracene.

Halogenation

Direct halogenation of anthracene typically yields 9-haloanthracene or 9,10-dihaloanthracene. Selective halogenation at the 1-position is less common but can be influenced by the choice of halogenating agent and reaction conditions. For instance, installing an electron-donating group on the terminal ring can direct bromination to the ortho and para positions of that ring.[9]

Synthesis of 1-Substituted Anthracene Derivatives

Beyond direct electrophilic substitution, several synthetic strategies can be employed to obtain 1-substituted anthracene derivatives. These often involve multi-step syntheses where the anthracene core is constructed with the desired substituent already in place or introduced via a protected intermediate.[10][11][12]

One common approach involves the reduction of a 1-substituted anthraquinone. The presence of the quinone carbonyls deactivates the central ring, allowing for more controlled substitution on the terminal rings. Subsequent reduction of the anthraquinone yields the corresponding substituted anthracene.[11]

Diagrams

Caption: General mechanism of electrophilic substitution on anthracene.

Caption: Kinetic vs. Thermodynamic control in anthracene sulfonation.

Caption: Experimental workflow for the synthesis of 1-acetylanthracene.

Conclusion

While the 9 and 10-positions of anthracene are the most reactive sites for many chemical transformations, this guide demonstrates that reactions at the 1-position are not only possible but can be selectively achieved through careful control of experimental parameters. A thorough understanding of kinetic versus thermodynamic control, solvent effects, and advanced synthetic strategies opens the door to a wider range of functionalized anthracene derivatives for applications in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of the anthracene scaffold beyond its most common reaction pathways.

References

- 1. quora.com [quora.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]

- 4. benchchem.com [benchchem.com]

- 5. Kinetic vs. Thermodynamic Control in Organic Reactions [thecatalyst.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Recent achievements in synthesis of anthracene scaffolds catalyzed transition metals [frontiersin.org]

- 11. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. beilstein-journals.org [beilstein-journals.org]

1-Bromoanthracene: A Technical Guide to Commercial Availability, Purity, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromoanthracene, a key intermediate in organic synthesis with emerging applications in materials science and medicinal chemistry. This document details its commercial availability, typical purity specifications, and methods for its synthesis and purification. Furthermore, it explores the role of the anthracene scaffold in modulating key cellular signaling pathways, offering insights for drug discovery and development.

Commercial Availability and Purity

1-Bromoanthracene is commercially available from a range of chemical suppliers. The purity of the commercially available product typically ranges from 97% to over 98%, with sublimation being a common method for achieving higher purity. Below is a summary of representative commercial sources and their stated purities.

| Supplier | Stated Purity | Notes |

| TCI Chemicals | >97.0% (GC) | - |

| >98.0% (GC) | Purified by sublimation | |

| Spectrum Chemicals Australia | Assay (Dried Basis): 95-100.5% | Purified by sublimation |

| CymitQuimica | >98.0% (GC) | Purified by sublimation |

| AMI Scientific | Analytical reagent grade | Purified by sublimation |

| Fisher Scientific | 97.0+% | - |

| 98.0+% | Purified by sublimation |

Synthesis and Purification Protocols

The synthesis of 1-Bromoanthracene is less straightforward than its 9-bromo isomer due to the directing effects of the anthracene ring system. Direct bromination of anthracene predominantly yields the 9-bromo and 9,10-dibromo derivatives. A common and effective method for the specific synthesis of 1-Bromoanthracene is the Sandmeyer reaction, starting from the readily available 1-aminoanthracene.

Experimental Protocol: Synthesis of 1-Bromoanthracene via Sandmeyer Reaction

This protocol is a representative method for the synthesis of 1-Bromoanthracene from 1-aminoanthracene.

Materials:

-

1-Aminoanthracene

-

Sodium nitrite (NaNO₂)

-

Hydrobromic acid (HBr, 48%)

-

Copper(I) bromide (CuBr)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Beakers

-

Buchner funnel and filter paper

-

Separatory funnel

Procedure:

-

Diazotization of 1-Aminoanthracene:

-

In a round-bottom flask, suspend 1-aminoanthracene in a mixture of hydrobromic acid and water at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension with vigorous stirring. Maintain the temperature below 5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

-

Slowly and carefully add the cold diazonium salt solution to the copper(I) bromide solution with continuous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Isolation:

-

Pour the reaction mixture into water and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1-Bromoanthracene.

-

Experimental Protocol: Purification of 1-Bromoanthracene

The crude 1-Bromoanthracene can be purified by a combination of column chromatography and recrystallization.

1. Purification by Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar solvent system, typically a gradient of hexane and dichloromethane (e.g., starting with 100% hexane and gradually increasing the proportion of dichloromethane).

-

Procedure:

-

Pack a chromatography column with a slurry of silica gel in hexane.

-

Dissolve the crude 1-Bromoanthracene in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed product onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield purified 1-Bromoanthracene.

-

2. Purification by Recrystallization:

-

Solvent Selection: An ideal solvent for recrystallization will dissolve 1-Bromoanthracene well at elevated temperatures but poorly at room temperature. Common solvents to screen include ethanol, toluene, or a mixture of hexane and dichloromethane.[1]

-

Procedure:

-

Dissolve the purified 1-Bromoanthracene from column chromatography in a minimal amount of the hot recrystallization solvent.

-

If colored impurities are present, a small amount of activated carbon can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.

-

Applications in Drug Development and Signaling Pathway Modulation

While 1-Bromoanthracene itself is primarily a synthetic intermediate, the anthracene scaffold is found in a variety of biologically active molecules and approved drugs, particularly in oncology.[2][3] Anthracene derivatives have been shown to modulate several key signaling pathways implicated in cancer progression.[4][5] The bromo-substituent on the anthracene core, as in 1-Bromoanthracene, provides a reactive handle for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, to generate libraries of novel anthracene derivatives for drug discovery.[6]

Below are diagrams of key signaling pathways that have been reported to be modulated by anthracene derivatives. These pathways are critical in cell proliferation, survival, and angiogenesis, and their modulation represents a key strategy in cancer therapy.

GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras", fillcolor="#FBBC05", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; TranscriptionFactors [label="Transcription Factors\n(e.g., c-Myc, AP-1)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anthracene [label="Anthracene\nDerivatives", shape=diamond, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

GF -> RTK; RTK -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> TranscriptionFactors; TranscriptionFactors -> Proliferation; Anthracene -> Raf [label="Inhibition", style=dashed, color="#EA4335"]; }

Figure 1: The MAPK signaling pathway, a key regulator of cell growth, can be targeted by anthracene derivatives.GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine Kinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2"]; PIP3 [label="PIP3"]; PDK1 [label="PDK1", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#FBBC05", fontcolor="#202124"]; CellSurvival [label="Cell Survival &\nGrowth", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anthracene [label="Anthracene\nDerivatives", shape=diamond, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

GF -> RTK; RTK -> PI3K; PI3K -> PIP3 [label="PIP2 to PIP3"]; PIP3 -> PDK1; PDK1 -> Akt; Akt -> mTOR; mTOR -> CellSurvival; Anthracene -> PI3K [label="Inhibition", style=dashed, color="#EA4335"]; Anthracene -> Akt [label="Inhibition", style=dashed, color="#EA4335"]; }

Figure 2: The PI3K/Akt pathway, crucial for cell survival, is another target for therapeutic intervention by anthracene derivatives.Stimuli [label="Inflammatory Stimuli\n(e.g., TNF-α)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK Complex", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκB"]; NFkB [label="NF-κB"]; NFkB_IkB [label="NF-κB-IκB Complex", shape=record, label="{NF-κB | IκB}"]; NFkB_nucleus [label="NF-κB\n(in nucleus)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; GeneTranscription [label="Gene Transcription\n(Inflammation, Survival)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Anthracene [label="Anthracene\nDerivatives", shape=diamond, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

Stimuli -> Receptor; Receptor -> IKK; IKK -> IkB [label="Phosphorylation\n& Degradation"]; NFkB_IkB -> NFkB_nucleus [label="Release & Translocation"]; NFkB_nucleus -> GeneTranscription; Anthracene -> IKK [label="Inhibition", style=dashed, color="#EA4335"]; }

Figure 3: The NF-κB signaling pathway, a key player in inflammation and cancer, can be modulated by anthracene-based compounds.VEGF [label="VEGF-A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; EndothelialCell [label="Endothelial Cell\nProliferation & Migration", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anthraquinone [label="Anthraquinone\nDerivatives", shape=diamond, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];

VEGF -> VEGFR2; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PLCg -> PKC; PI3K -> Akt; PKC -> EndothelialCell; Akt -> EndothelialCell; EndothelialCell -> Angiogenesis; Anthraquinone -> VEGFR2 [label="Inhibition of\nPhosphorylation", style=dashed, color="#EA4335"]; }

Figure 4: Anthraquinone derivatives have been shown to inhibit VEGFR2 signaling, a critical pathway in angiogenesis.[7]Conclusion

1-Bromoanthracene is a commercially available building block with well-defined purity standards. While its direct synthesis requires specific methods like the Sandmeyer reaction to overcome the regioselectivity of anthracene bromination, established protocols for its synthesis and purification are available. The true potential of 1-Bromoanthracene in drug discovery lies in its utility as a scaffold for the synthesis of novel anthracene derivatives. The proven ability of such derivatives to modulate key oncogenic signaling pathways highlights the importance of this chemical entity for researchers in medicinal chemistry and drug development. Further exploration of the structure-activity relationships of 1-bromoanthracene-derived compounds could lead to the discovery of novel and potent therapeutic agents.

References

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. preprints.org [preprints.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. bioengineer.org [bioengineer.org]

- 6. rsc.org [rsc.org]

- 7. PPemd26, an anthraquinone derivative, suppresses angiogenesis via inhibiting VEGFR2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromoanthracene: Safety, Handling, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and experimental use of 1-Bromoanthracene. The content is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge to handle this compound safely and effectively in a laboratory setting.

Introduction

1-Bromoanthracene is an aromatic hydrocarbon with the molecular formula C₁₄H₉Br.[1] It consists of an anthracene backbone substituted with one bromine atom at the 1-position. This compound typically appears as a yellow to brown crystalline solid.[1] 1-Bromoanthracene is a valuable building block in organic synthesis, serving as a precursor for the creation of more complex polycyclic aromatic hydrocarbons (PAHs) and other functionalized organic molecules.[1] Its applications are found in the development of materials for organic electronics and photonics.[1] Due to its chemical properties and classification as a halogenated aromatic compound, specific safety and handling precautions are necessary.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 1-Bromoanthracene is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₄H₉Br |

| Molecular Weight | 257.13 g/mol [2] |

| Appearance | White to Light yellow to Green powder to crystal[2] |

| Melting Point | 98 - 102 °C |

| Boiling Point | ~389.7 °C at 760 mmHg |

| Solubility | Moderately soluble in organic solvents like dichloromethane and acetone; less soluble in water.[1] |

| CAS Number | 7397-92-4[1] |

Safety and Handling Precautions

As with all halogenated aromatic compounds, 1-Bromoanthracene must be handled with care. The following sections detail the potential hazards, recommended personal protective equipment (PPE), and emergency procedures.

Hazard Identification

The following table summarizes the hazard classifications for 1-Bromoanthracene based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation | H315: Causes skin irritation[3] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[3] |

| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation[3] |

| Germ cell mutagenicity | H341: Suspected of causing genetic defects[3] |

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following PPE should be worn when handling 1-Bromoanthracene:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene gloves.

-

Skin and Body Protection: A laboratory coat, long pants, and closed-toe shoes.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a respirator with an appropriate organic vapor cartridge should be used.

First Aid Measures

In case of accidental exposure, the following first aid procedures should be followed:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

After Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Leak Procedures

In the event of a spill, follow these steps:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as described in section 3.2.

-

For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

-

For large spills, contain the spill and prevent it from entering drains. Collect the material and place it in a designated hazardous waste container.

-

Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Experimental Protocols

1-Bromoanthracene is a versatile reagent in organic synthesis. Below are detailed methodologies for its synthesis and a common subsequent reaction.

Synthesis of 1-Bromoanthracene via Bromination of Anthracene

Objective: To synthesize 1-Bromoanthracene by the electrophilic bromination of anthracene.

Materials:

-

Anthracene

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)

-

Iodine (I₂) (as a catalyst)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus (Hirsch funnel or similar)

-

Rotary evaporator

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthracene in a suitable solvent such as carbon tetrachloride or dichloromethane.

-

Add N-bromosuccinimide (NBS) in a 1:1 molar ratio to the anthracene.

-

Add a catalytic amount of iodine to the mixture.

-

Heat the reaction mixture to reflux and maintain the reflux for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with a sodium thiosulfate solution to remove any remaining bromine, followed by washing with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude 1-Bromoanthracene by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) to yield the pure product.

Suzuki-Miyaura Cross-Coupling of 1-Bromoanthracene with Phenylboronic Acid

Objective: To synthesize 1-phenylanthracene via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4]

Materials:

-

1-Bromoanthracene

-

Phenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)

-

Solvent system (e.g., a mixture of toluene and water, or dioxane and water)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

-

Stirring apparatus

-

Heating apparatus

-

Separatory funnel

-

Filtration apparatus

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a Schlenk flask under an inert atmosphere, add 1-Bromoanthracene, phenylboronic acid (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously for the required reaction time (typically 12-24 hours), monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain pure 1-phenylanthracene.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction described in section 4.2.

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of 1-Bromoanthracene.

Conclusion

1-Bromoanthracene is a key intermediate in organic synthesis with significant applications in materials science. Its handling requires strict adherence to safety protocols due to its potential health hazards. This guide provides a foundational understanding of its properties, safe handling procedures, and common experimental applications. Researchers should always consult the latest Safety Data Sheet (SDS) before use and perform a thorough risk assessment for any new experimental procedure involving this compound.

References

Spectroscopic Profile of 1-Bromoanthracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromoanthracene, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Due to the limited availability of experimentally verified spectra in public databases, this guide presents expected spectral data based on the known properties of the anthracene core and the effects of bromine substitution. Detailed experimental protocols are provided to enable researchers to acquire and analyze this data.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for 1-bromoanthracene. These values are estimations based on analogous compounds and spectroscopic principles.

Table 1: Expected ¹H NMR Data for 1-Bromoanthracene

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-2 | ~ 7.5 - 7.7 | Doublet of doublets (dd) | J ≈ 7-9, J ≈ 1-2 |

| H-3 | ~ 7.3 - 7.5 | Triplet or Triplet of doublets (t or td) | J ≈ 7-9, J ≈ 1-2 |

| H-4 | ~ 7.9 - 8.1 | Doublet (d) | J ≈ 7-9 |

| H-5 | ~ 7.9 - 8.1 | Doublet (d) | J ≈ 7-9 |

| H-6 | ~ 7.4 - 7.6 | Triplet or Triplet of doublets (t or td) | J ≈ 7-9, J ≈ 1-2 |

| H-7 | ~ 7.4 - 7.6 | Triplet or Triplet of doublets (t or td) | J ≈ 7-9, J ≈ 1-2 |

| H-8 | ~ 7.9 - 8.1 | Doublet (d) | J ≈ 7-9 |

| H-9 | ~ 8.4 - 8.6 | Singlet (s) | - |

| H-10 | ~ 8.0 - 8.2 | Singlet (s) | - |

Note: Chemical shifts are referenced to TMS (0 ppm) in a suitable deuterated solvent such as CDCl₃.

Table 2: Expected ¹³C NMR Data for 1-Bromoanthracene

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | ~ 120 - 125 |

| C-2 | ~ 128 - 130 |

| C-3 | ~ 125 - 127 |

| C-4 | ~ 126 - 128 |

| C-4a | ~ 130 - 132 |

| C-5 | ~ 126 - 128 |

| C-6 | ~ 125 - 127 |

| C-7 | ~ 125 - 127 |

| C-8 | ~ 122 - 124 |

| C-8a | ~ 131 - 133 |

| C-9 | ~ 128 - 130 |

| C-9a | ~ 130 - 132 |

| C-10 | ~ 124 - 126 |

| C-10a | ~ 131 - 133 |

Note: The carbon attached to bromine (C-1) is expected to have its chemical shift influenced by the halogen's electronegativity and heavy atom effect.

Table 3: Expected IR Spectroscopy Data for 1-Bromoanthracene

| Wavenumber (cm⁻¹) | Vibration Type |

| 3100 - 3000 | Aromatic C-H stretch |

| 1625 - 1600 | Aromatic C=C stretch |

| 1520 - 1450 | Aromatic C=C stretch |

| 900 - 675 | Aromatic C-H out-of-plane bend |

| ~ 1050 | C-Br stretch |

Table 4: Expected UV-Vis Spectroscopy Data for 1-Bromoanthracene

| Solvent | Expected λmax (nm) | Transition |

| Hexane/Cyclohexane | ~ 250 - 260, ~ 340 - 380 | π → π |

| Ethanol/Methanol | ~ 250 - 265, ~ 345 - 385 | π → π |

Note: The anthracene chromophore exhibits characteristic fine structure in its UV-Vis spectrum. The bromine substituent may cause a slight bathochromic (red) shift compared to unsubstituted anthracene.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 1-bromoanthracene.

Materials:

-

1-Bromoanthracene (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh the 1-bromoanthracene sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

-

Agitate the mixture using a vortex mixer until the sample is completely dissolved.

-

Using a pipette, carefully transfer the solution into an NMR tube.

-

Wipe the outside of the NMR tube clean and place it in the NMR spectrometer's spinner turbine.

-

Acquire the ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

-

Following ¹H NMR acquisition, acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (KBr Pellet Method)

Objective: To obtain the infrared absorption spectrum of solid 1-bromoanthracene.

Materials:

-

1-Bromoanthracene (1-2 mg)

-

FTIR grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die set

-

FTIR spectrometer

Procedure:

-

Place a small amount of KBr in the mortar and grind it to a fine powder to clean the mortar and pestle. Discard this K-Br.

-

Add approximately 100-200 mg of dried KBr to the clean mortar.

-

Add 1-2 mg of 1-bromoanthracene to the KBr.

-

Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to the pellet die.

-

Assemble the die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Objective: To measure the ultraviolet-visible absorption spectrum of 1-bromoanthracene in solution.

Materials:

-

1-Bromoanthracene

-

Spectroscopic grade solvent (e.g., hexane, ethanol)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of 1-bromoanthracene of a known concentration (e.g., 1 mg/mL) in the chosen solvent.

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µM) suitable for UV-Vis analysis.

-

Fill one quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the 1-bromoanthracene solution.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-500 nm).

-

Identify the wavelengths of maximum absorbance (λmax).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like 1-bromoanthracene.

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 1-Bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to performing the Suzuki-Miyaura cross-coupling reaction with 1-bromoanthracene. This protocol is designed to be a valuable resource for the synthesis of 1-aryl anthracene derivatives, which are of significant interest in materials science and drug discovery due to their unique photophysical properties and potential biological activity.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between an organoboron species (like a boronic acid) and an organohalide.[1][2] This palladium-catalyzed reaction is prized for its high efficiency, functional group tolerance, and relatively mild reaction conditions.[1][3][4]

Reaction Principle

The synthesis of 1-aryl anthracenes is achieved through the palladium-catalyzed cross-coupling of 1-bromoanthracene with an appropriate arylboronic acid in the presence of a base. The general reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura Coupling of 1-Bromoanthracene with an Arylboronic Acid

1-Bromoanthracene + Arylboronic Acid --(Pd catalyst, Base)--> 1-Aryl anthracene

The catalytic cycle for this transformation involves three fundamental steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with 1-bromoanthracene to form a palladium(II) complex.[2]

-

Transmetalation: The aryl group from the activated boronic acid is transferred to the palladium(II) complex.[2]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired 1-aryl anthracene product and regenerating the palladium(0) catalyst.[2]

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical quantitative data for the Suzuki coupling of 1-bromoanthracene with an arylboronic acid, such as phenylboronic acid. These parameters can be optimized for different substrates and desired outcomes.

| Parameter | Typical Range/Value | Notes |

| 1-Bromoanthracene | 1.0 mmol (1.0 equiv) | Starting aryl halide. |

| Arylboronic Acid | 1.2 - 1.5 mmol (1.2 - 1.5 equiv) | The organoboron coupling partner.[5] |

| Palladium Catalyst | 0.01 - 0.05 mmol (1 - 5 mol%) | Common catalysts include Pd(PPh₃)₄, Pd(OAc)₂.[1][3][5] |

| Ligand (if needed) | 0.01 - 0.1 mmol (1 - 10 mol%) | Often used with Pd(OAc)₂. Examples include PPh₃, SPhos, XPhos.[3] |

| Base | 2.0 - 3.0 mmol (2.0 - 3.0 equiv) | K₂CO₃, Cs₂CO₃, K₃PO₄ are commonly used.[1][5] |

| Solvent System | 5 - 20 mL per mmol of substrate | Mixtures like Toluene/Ethanol/Water or Dioxane/Water are common.[1][5] |

| Temperature | 80 - 110 °C | Reaction is typically heated to reflux.[1][5] |

| Reaction Time | 12 - 24 hours | Monitored by TLC or LC-MS for completion.[1] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent degradation of the catalyst.[5] |

Experimental Protocol: Synthesis of 1-Phenylanthracene

This section provides a detailed, step-by-step methodology for the synthesis of 1-phenylanthracene via the Suzuki coupling of 1-bromoanthracene and phenylboronic acid.[1]

Materials:

-

1-Bromoanthracene (257.1 mg, 1.0 mmol)

-

Phenylboronic acid (146.3 mg, 1.2 mmol)[1]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (34.7 mg, 0.03 mmol)[1]

-

Potassium Carbonate (K₂CO₃) (276.4 mg, 2.0 mmol)[1]

-

Anhydrous Toluene (8 mL)[1]

-

Ethanol (2 mL)[1]

-

Deionized Water (2 mL)[1]

-

Ethyl acetate

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for eluent

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Inert gas supply (Nitrogen or Argon) with manifold

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) supplies

-

Column chromatography setup

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromoanthracene (1.0 mmol, 257.1 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).[1]

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.[1][5]

-

-

Solvent Addition and Reaction:

-

Under the inert atmosphere, add anhydrous toluene (8 mL), ethanol (2 mL), and deionized water (2 mL) to the flask.[1]

-

Begin vigorous stirring and heat the reaction mixture to reflux (approximately 90-100 °C) using a heating mantle or oil bath.[1]

-

Maintain the reaction at reflux for 12-24 hours.[1] The progress of the reaction should be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is considered complete when the starting 1-bromoanthracene spot is no longer visible.[1]

-

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.[1]

-

Add deionized water (20 mL) to the reaction mixture and transfer it to a separatory funnel.[1]

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).[1]

-

Combine the organic layers and wash with brine (20 mL).[1]

-

Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.[1]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.[1]

-

-

Purification:

-

The crude 1-phenylanthracene is purified by column chromatography on silica gel. The product can be eluted using a suitable solvent system, such as a gradient of hexane and ethyl acetate.

-

Mandatory Visualization

The following diagrams illustrate the key aspects of the Suzuki coupling protocol.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Experimental workflow for the Suzuki coupling of 1-bromoanthracene.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromoanthracene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conditions and protocols for the palladium-catalyzed Heck reaction using 1-bromoanthracene as a substrate. The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of substituted alkenes that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document outlines various catalytic systems, reaction parameters, and detailed experimental procedures to facilitate the successful application of this methodology.

The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] For aryl bromides like 1-bromoanthracene, the reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.

Key Reaction Parameters

Successful Heck coupling of 1-bromoanthracene is dependent on the careful selection of several key parameters:

-

Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[1] The active Pd(0) species is often generated in situ from Pd(II) salts.

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Triphenylphosphine (PPh₃) is a standard choice, while bulky, electron-rich phosphines can be beneficial for challenging substrates.[1]

-